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molecular formula C7H14N2 B1468488 N-cyclopropyl-N-methylazetidin-3-amine CAS No. 1344059-34-2

N-cyclopropyl-N-methylazetidin-3-amine

Cat. No. B1468488
M. Wt: 126.2 g/mol
InChI Key: WJANTGUGZRKBQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09345713B2

Procedure details

Combine a solution of tert-butyl 3-(cyclopropyl(methyl)amino)azetidine-1-carboxylate (73 mg, 0.323 mmol) in methylene chloride (3 mL) and 4 M HCl in dioxane (0.323 mL, 1.290 mmol) and the solution stirred at 20° C. for 4 hours then added 4 M HCl in dioxane (0.323 mL, 1.290 mmol) and stirred at 20° C. for 21 h. The solution was then concentrated in vacuo to give the title compound as a hydrochloride salt which was used without further purification.
Name
tert-butyl 3-(cyclopropyl(methyl)amino)azetidine-1-carboxylate
Quantity
73 mg
Type
reactant
Reaction Step One
Quantity
0.323 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.323 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([N:4]([CH3:16])[CH:5]2[CH2:8][N:7](C(OC(C)(C)C)=O)[CH2:6]2)[CH2:3][CH2:2]1.O1CCOCC1>C(Cl)Cl.Cl>[CH:1]1([N:4]([CH3:16])[CH:5]2[CH2:8][NH:7][CH2:6]2)[CH2:3][CH2:2]1

Inputs

Step One
Name
tert-butyl 3-(cyclopropyl(methyl)amino)azetidine-1-carboxylate
Quantity
73 mg
Type
reactant
Smiles
C1(CC1)N(C1CN(C1)C(=O)OC(C)(C)C)C
Name
Quantity
0.323 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
3 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
0.323 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
stirred at 20° C. for 21 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solution was then concentrated in vacuo

Outcomes

Product
Details
Reaction Time
21 h
Name
Type
product
Smiles
C1(CC1)N(C1CNC1)C
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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